![molecular formula C7H4N4 B1526233 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile CAS No. 1005206-16-5](/img/structure/B1526233.png)
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS: 1005206-16-5) is a nitrogen-rich heterocyclic compound characterized by a fused pyrrole-pyrimidine core with a cyano (-CN) group at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling diverse substitutions that modulate biological activity. Its molecular formula is C₇H₃N₅, with a molecular weight of 157.13 g/mol, and it is frequently used as a precursor for synthesizing bioactive molecules .
Mechanism of Action
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is a key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
this compound acts as a competitive inhibitor of PAK4 . The compound interacts strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . These interactions disrupt the normal functioning of PAK4, thereby inhibiting its activity .
Biochemical Pathways
The inhibition of PAK4 by this compound affects several biochemical pathways. PAK4 is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway . By inhibiting PAK4, the compound disrupts this pathway, affecting processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
The inhibition of PAK4 by this compound leads to a disruption of several cellular processes. This includes a decrease in cell growth and proliferation, as well as an increase in apoptosis and senescence . These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers where PAK4 is overexpressed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by conditions such as temperature and humidity . Furthermore, the presence of strong acids or alkalis may cause the compound to decompose . Therefore, proper storage in a cool, dry, and well-ventilated area away from heat sources and oxidants is essential .
Biochemical Analysis
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a pivotal role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with protein kinases, such as p21-activated kinase 4 (PAK4), by acting as an inhibitor. The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, this compound has been shown to interact with other biomolecules, including transcription factors and receptors, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the PI3K/AKT pathway, leading to altered gene expression and cellular metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G1/S phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as PAK4, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions result in changes in cellular functions, including apoptosis, cell cycle regulation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under normal laboratory conditions, but it may degrade in the presence of strong acids or bases . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell .
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Biological Activity
The compound has been investigated for its potential in various biological applications, including:
- Anticancer Activity : It has shown promise as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in tumor progression.
- Antiviral Properties : Its derivatives have been evaluated for efficacy against viral infections.
- Enzyme Inhibition : The compound acts as an inhibitor for several kinases, making it relevant in biochemical studies.
The mechanism of action primarily involves the inhibition of specific kinases:
- Inhibition of PAK4 :
- Targeting Calcium-Dependent Protein Kinases :
Table 1: Biological Activity Summary
Activity Type | Target/Pathway | IC50 (μM) | Reference |
---|---|---|---|
PAK4 Inhibition | PAK4 | 2.7 | |
Anticancer | MV4-11 Cell Line | 7.8 | |
Antiviral | PfCDPK4 | 0.210 - 0.530 |
Case Studies
- Inhibition of Tumor Growth :
- Molecular Docking Studies :
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of tumor growth in xenograft models. One notable study demonstrated that certain derivatives could modulate biomarkers associated with the PI3K−PKB−mTOR signaling pathway, leading to decreased tumor proliferation .
Anti-inflammatory Properties
The scaffold has also been explored for its anti-inflammatory effects. Research indicates that pyrrolo[2,3-d]pyrimidines can inhibit key inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antibacterial Effects
Recent investigations have identified antibacterial activities against both Gram-positive and Gram-negative bacteria. Specifically, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that suggest their potential application in combating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives and their biological activity is crucial for optimizing their efficacy. Modifications to the piperidine linker and substitution patterns on the pyrrolo[2,3-d]pyrimidine core have been systematically studied to enhance selectivity and potency against specific targets such as protein kinases .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, 4-chloro derivatives can be synthesized via chlorination of intermediates like 7H-pyrrolo[2,3-d]pyrimidin-4-ol using POCl₃ or similar reagents . Alternative routes include coupling reactions with amines or aryl groups under reflux conditions in methanol or ethanol, as demonstrated in the synthesis of related pyrrolo-pyrimidine derivatives . Patents highlight improved processes using cocrystallization with ligands like 3,5-dimethylpyrazole to enhance purity .
Q. How can spectroscopic techniques validate the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton and carbon environments, particularly for distinguishing regioisomers (e.g., pyrrolo[2,3-d] vs. pyrrolo[3,2-d] pyrimidines). IR spectroscopy identifies functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weights, while X-ray crystallography (for cocrystals) resolves absolute configurations, as seen in JAK inhibitor studies .
Advanced Research Questions
Q. How can researchers optimize low yields in cyclization steps during pyrrolo-pyrimidine synthesis?
- Methodological Answer : Low yields in cyclization often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as shown in the synthesis of 4-hydrazinyl derivatives with 72% yields under controlled irradiation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while additives like ammonium chloride can stabilize reactive intermediates .
Q. What methodologies address contradictions in reported biological activities of 7H-Pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. To resolve these:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro, ethyl, or nitrile groups) and test against target kinases (e.g., JAK1 vs. JAK3) .
- Kinase profiling assays : Use broad-panel enzymatic assays to compare selectivity, as demonstrated in the design of JAK1-selective inhibitors using spirocyclic scaffolds .
Q. How can cocrystallization improve the purification of 7H-Pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Cocrystallization with coformers (e.g., 3,5-dimethylpyrazole) enhances crystallinity and purity by forming non-covalent interactions (hydrogen bonds, π-π stacking). Key steps include:
- Screening coformers : Test acids, bases, or neutral molecules in stoichiometric ratios.
- Solvent evaporation : Slow crystallization from ethanol or acetonitrile yields high-purity cocrystals, as patented for JAK inhibitor intermediates .
Q. What are advanced strategies for designing selective kinase inhibitors using pyrrolo-pyrimidine scaffolds?
- Methodological Answer : To achieve selectivity:
- Core scaffold modification : Introduce spirocyclic or bicyclic groups (e.g., 5-azaspiro[2.4]heptane) to restrict conformational flexibility, improving binding specificity to JAK1 over JAK2 .
- Pro-drug approaches : Mask reactive groups (e.g., nitriles) with ester linkages to enhance bioavailability, as seen in preclinical studies of Ruxolitinib analogs .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogs:
Structural and Functional Comparison
Key Findings
Substituent Position and Bioactivity: The 4-cyano group in 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile enhances π-π stacking with enzyme active sites, improving binding affinity compared to 2-cyano analogs . Halogenation (e.g., Br or I at the 5-position) increases molecular weight and polar surface area, facilitating interactions with hydrophobic pockets in kinases .
Synthetic Accessibility :
- Derivatives with aryl substitutions (e.g., compound 26) are synthesized via nucleophilic aromatic substitution, achieving yields >80% .
- Bromo and iodo analogs require palladium-catalyzed cross-coupling, with lower yields (~60%) due to steric hindrance .
Physicochemical Properties: The 4-amino analog (CAS: 1500-90-9) exhibits a higher solubility profile (XlogP: -0.5) compared to the 4-cyano parent compound (XlogP: 1.2), making it preferable for aqueous formulations . Compound 26’s chlorobenzyl group increases lipophilicity (clogP: 3.8), enhancing blood-brain barrier penetration for CNS-targeted therapies .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-1-2-9-7(5)11-4-10-6/h1-2,4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVJGNPIKVWRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717529 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-16-5 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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